[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
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Overview
Description
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol: is a chemical compound with the molecular formula C10H11N3O It is characterized by the presence of a triazole ring attached to a phenylmethanol group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
Related compounds have been found to exhibit cytotoxic effects towards cancer cells, with minimal impact on normal cells .
Action Environment
The compound’s storage temperature of 2-8°c suggests that it may be sensitive to heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol typically involves the reaction of benzaldehyde with 1-methyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, where the triazole ring or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole or phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various microorganisms.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Anticancer Research: Derivatives of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol have been studied for their anticancer properties, showing promising results in inhibiting cancer cell growth.
Industry:
Comparison with Similar Compounds
[4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid]: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
[4-(1H-1,2,4-triazol-1-ylmethyl)aniline]: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol imparts unique chemical reactivity and potential for hydrogen bonding, distinguishing it from its analogs.
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWXPICRQBFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428133 |
Source
|
Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-56-7 |
Source
|
Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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